11beta-Hydroxy-5alpha-Androstane-3,17-dione
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Overview
Description
11beta-Hydroxy-5alpha-Androstane-3,17-dione is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.424 g/mol . It is a derivative of androstane, characterized by the presence of hydroxyl groups at the 11beta and 3 positions and keto groups at the 3 and 17 positions. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxy-5alpha-Androstane-3,17-dione typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the hydroxylation of 5alpha-Androstane-3,17-dione at the 11beta position using specific oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation and oxidation reactions. The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form additional keto groups or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxylated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation Products: Additional keto derivatives.
Reduction Products: Various hydroxylated steroids.
Substitution Products: Steroids with different functional groups replacing the hydroxyl or keto groups.
Scientific Research Applications
11beta-Hydroxy-5alpha-Androstane-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11beta-Hydroxy-5alpha-Androstane-3,17-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It modulates pathways related to steroid metabolism, inflammation, and cell proliferation.
Comparison with Similar Compounds
5alpha-Androstane-3,17-dione: Lacks the hydroxyl group at the 11beta position.
11beta-Hydroxyandrostenedione: Similar structure but differs in the position of double bonds and functional groups.
Uniqueness: 11beta-Hydroxy-5alpha-Androstane-3,17-dione is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties compared to other androstane derivatives .
Biological Activity
11beta-Hydroxy-5alpha-Androstane-3,17-dione, also known as 11β-hydroxyandrost-4-ene-3,17-dione, is a steroid hormone primarily synthesized in the adrenal glands. This compound is recognized for its role in steroid biosynthesis and has garnered attention for its potential biological activities, particularly in relation to androgenic effects and metabolic pathways.
Chemical Structure and Properties
The chemical formula of this compound is C19H28O3. Its structure features a hydroxyl group at the 11β position and ketone groups at the 3 and 17 positions, distinguishing it from other steroids. This unique configuration influences its biological activity and interactions with various enzymes involved in steroid metabolism.
Biological Activity
Androgenic Activity : this compound exhibits moderate androgenic activity compared to other steroids such as testosterone and dihydrotestosterone (DHT). It serves as a precursor in the synthesis of more potent androgens, which are crucial for male sexual development and function .
Metabolism : The metabolism of this compound involves several key enzymes:
- 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : This enzyme plays a critical role in the interconversion of active glucocorticoids and their inactive forms. In particular, 11β-HSD type 1 catalyzes the conversion of cortisone to cortisol, amplifying glucocorticoid action within tissues .
- 17β-Hydroxysteroid Dehydrogenases (17β-HSD) : These enzymes are responsible for converting androstenedione to testosterone and can also act on this compound to produce more active forms of androgens .
Research Findings
Recent studies have highlighted the significance of this compound in various physiological contexts:
- Endocrine Function : It has been implicated as a biomarker in conditions like primary aldosteronism, where dysregulation of adrenal steroid production occurs.
- Prostate Cancer : Research indicates that this compound can be converted into potent androgenic metabolites within prostate tissue, contributing to mechanisms of castration resistance in prostate cancer patients .
- Immune Response : Steroids, including derivatives of this compound, may modulate immune responses by suppressing pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Biological Activity
The following table summarizes the biological activities of various related compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Adrenosterone (11-ketoandrostenedione) | Ketone at C11; precursor to other steroids | Moderate androgenic activity |
11-Ketotestosterone | Ketone at C11; derived from testosterone | Strong androgenic activity |
Dihydrotestosterone | Fully reduced form of testosterone | High androgenic activity |
Testosterone | Classic male sex hormone | High androgenic activity |
Androstenedione | Precursor to testosterone and estrogen | Moderate androgenic activity |
This table illustrates that while this compound has moderate androgenicity, its unique hydroxylation pattern differentiates it from more potent steroids like testosterone and dihydrotestosterone.
Case Studies
A notable case study involved evaluating steroid profiles in patients with prostate cancer. The study found that levels of this compound were significantly altered compared to healthy controls, indicating its potential role as a biomarker for disease progression and treatment response .
Properties
CAS No. |
599-11-1 |
---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13-,14-,15-,17+,18-,19-/m0/s1 |
InChI Key |
FZEAQJIXYCPBLD-NYNCOMEHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
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